5-(4-Chlorophenyl)nicotinonitrile
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Overview
Description
5-(4-Chlorophenyl)nicotinonitrile is a chemical compound belonging to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound features a chlorophenyl group attached to the fifth position of the nicotinonitrile structure. Nicotinonitriles are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(4-Chlorophenyl)nicotinonitrile can be synthesized through a multi-step process involving the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate. This reaction forms an intermediate, which undergoes cyclization to yield the desired nicotinonitrile derivative . The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been studied as an inhibitor of specific kinases or other proteins involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.
Milrinone: A phosphodiesterase inhibitor used in heart failure treatment.
Neratinib: An irreversible tyrosine kinase inhibitor used in breast cancer treatment.
Olprinone: A phosphodiesterase inhibitor used in heart failure treatment.
Uniqueness
5-(4-Chlorophenyl)nicotinonitrile is unique due to its specific structural features, such as the chlorophenyl group and the nitrile functionality. These features contribute to its distinct chemical reactivity and potential biological activities compared to other nicotinonitrile derivatives .
Properties
IUPAC Name |
5-(4-chlorophenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZPGOMRPBTAAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744990 |
Source
|
Record name | 5-(4-Chlorophenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267613-64-8 |
Source
|
Record name | 5-(4-Chlorophenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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